5-OMe-UDP trisodium salt, known scientifically as 5-O-methyluridine 5'-diphosphate trisodium salt, is a nucleotide derivative that plays a significant role in cellular signaling. It is primarily recognized as a potent agonist for the P2Y6 receptor, a member of the purinergic receptor family involved in various physiological processes, including inflammation and immune responses. The compound's chemical formula is and its molecular weight is approximately 434.19 g/mol .
5-OMe-UDP trisodium salt is synthesized through the chemical modification of uridine. It belongs to the class of nucleotide sugars and is categorized under nucleotide triphosphates, specifically those involved in glycosylation reactions and cellular signaling pathways . Its CAS number is 1207530-98-0, making it identifiable in chemical databases.
The synthesis of 5-OMe-UDP trisodium salt involves several key steps:
The entire synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 5-OMe-UDP trisodium salt can be described as follows:
Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds like 5-OMe-UDP trisodium salt .
5-OMe-UDP trisodium salt participates in various biochemical reactions:
The effectiveness of 5-OMe-UDP as an agonist can be quantified by its EC50 value, which is approximately 0.08 μM for P2Y6 receptors, indicating its potent activity compared to other similar compounds .
The mechanism by which 5-OMe-UDP exerts its effects involves several steps:
Data supporting this mechanism include studies demonstrating enhanced cellular responses upon exposure to 5-OMe-UDP in various biological models .
Relevant analyses often include stability testing under various environmental conditions and solubility assessments in different solvents .
5-OMe-UDP trisodium salt has several scientific applications:
The systematic IUPAC name for 5-OMe-UDP trisodium salt is trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate. This nomenclature precisely defines the compound's stereochemistry and functional group arrangement, confirming the R and S configurations at critical chiral centers [1] [4].
The molecular formula is C10H13N2Na3O13P2, with a molecular weight of 500.13 g/mol. A notable discrepancy exists in search results regarding molecular weight, with some sources reporting 434.19 g/mol – this variance likely stems from confusion between the trisodium salt and the free acid form. The structural backbone consists of a uridine moiety with a 5-methoxy modification, linked to a diphosphate group (-OPO3H-OPO3H2) esterified at the 5' position. The defining 5-methoxy group replaces the hydrogen at position 5 of the pyrimidine ring, altering electronic distribution and enhancing receptor affinity [1] [8].
[Na+].[Na+].[Na+].COC1CN(C)C(O)N([C@@H]2O[C@H](COP([O-])(=O)OP([O-])([O-])=O)[C@@H](O)[C@H]2O)C1O
IGMOCSFADHRLMQ-QAUZTDKFSA-K
These structural identifiers enable precise database searches and computational modeling studies [2] [3].
The trisodium salt configuration significantly enhances the compound's physicochemical properties compared to its free acid counterpart. The presence of three sodium cations ([Na+].[Na+].[Na+]) counterbalances the negative charges on the phosphate groups, dramatically improving water solubility (>100 mM at room temperature). This characteristic facilitates experimental use in physiological buffers without precipitation issues [3] [4].
Stability profiles dictate strict storage protocols:
The compound is typically supplied as a lyophilized powder or as pre-dissolved aqueous solutions (10 mM concentration). Decomposition occurs through phosphate ester hydrolysis under acidic conditions or enzymatic degradation by ectonucleotidases. The methoxy substitution provides additional steric protection against enzymatic degradation compared to native UDP, enhancing metabolic stability in in vitro assays [3] [5].
Table 1: Physicochemical Profile of 5-OMe-UDP Trisodium Salt
Property | Specification | Analytical Method |
---|---|---|
Purity | ≥98% | HPLC |
Appearance | White to off-white powder | Visual inspection |
Solubility | >100 mM in water | Solubility assay |
Storage Conditions | -20°C (desiccated) | Stability studies |
Synonyms | 5-Methoxyuridine 5'-diphosphate trisodium salt | Chemical databases |
CAS Number | 1207530-98-0 | Registry identification |
5-OMe-UDP trisodium salt exhibits exceptional potency and selectivity for the P2Y6 receptor subtype, a Gq-coupled receptor that primarily signals through phospholipase C activation and intracellular calcium mobilization. Quantitative pharmacological assessments reveal an EC50 value of 0.08 μM for human P2Y6 receptors, making it approximately 1.75-fold more potent than the endogenous ligand uridine diphosphate (UDP, EC50 = 0.14 μM) [2] [3].
This enhanced potency stems directly from the 5-methoxy substitution, which increases receptor binding affinity by:
Comparative studies demonstrate negligible activity at other P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y11, P2Y12-14) at concentrations ≤10 μM. This selectivity profile positions 5-OMe-UDP as a superior pharmacological tool over UDP, which exhibits activity at multiple P2Y receptors [2] [10].
Table 2: Receptor Selectivity Profile of 5-OMe-UDP Trisodium Salt
Receptor Subtype | 5-OMe-UDP Activity | UDP Activity |
---|---|---|
P2Y6 | EC50 = 0.08 μM | EC50 = 0.14 μM |
P2Y1 | >100 μM | >100 μM |
P2Y2 | >100 μM | ~10 μM |
P2Y4 | >100 μM | ~1 μM |
P2Y14 | >100 μM | ~0.5 μM |
As a selective P2Y6 agonist, 5-OMe-UDP activates a defined signaling cascade:
This signaling pathway regulates fundamental cellular processes including epithelial barrier function, cytokine/chemokine production (particularly CXCL8/IL-8), and cell survival pathways. Research using 5-OMe-UDP has elucidated P2Y6's role in pathological contexts:
The compound has proven instrumental in establishing P2Y6 as a therapeutic target for inflammatory bowel disease, where receptor blockade attenuates pathology, and for neurodegenerative disorders, where microglial phagocytic clearance is enhanced. These findings demonstrate how 5-OMe-UDP's pharmacological specificity enables mechanistic dissection of purinergic signaling in health and disease [2] [4].
Table 3: Research Applications of 5-OMe-UDP Trisodium Salt
Disease Context | Biological Function Elucidated | Reference Model |
---|---|---|
Clostridium difficile infection | Mediates CXCL8 production and epithelial barrier dysfunction | Human intestinal epithelium |
Skeletal muscle ischemia | Modulates ischemia/reperfusion injury | Mouse hindlimb model |
Alzheimer's disease | Regulates microglial phagocytosis of amyloid β | In vitro microglial cultures |
Diabetes mellitus | Influences pancreatic β-cell function | Insulinoma cell lines |
Hypertension | Modulates vascular smooth muscle contractility | DOCA-salt hypertensive rats |
Table 4: Compound Nomenclature
Chemical Designation | Identifier |
---|---|
Systematic IUPAC Name | trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Common Synonyms | 5-OMe-UDP trisodium salt; 5-Methoxyuridine 5'-diphosphate trisodium salt |
CAS Registry Number | 1207530-98-0 |
Molecular Formula | C10H13N2Na3O13P2 |
PubChem CID | 90488936 |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8